1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS number
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS number
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
Introduction: Unveiling a Key Building Block in Dye Chemistry
In the landscape of functional organic materials, specific precursors dictate the efficacy and novelty of the final product. 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, a quaternary indolium salt, stands out as a pivotal intermediate, particularly in the synthesis of cyanine dyes.[1][] Its strategic importance lies in a molecular architecture that combines a reactive indolium core with a versatile hydroxyethyl functional group.[1] This combination not only facilitates the construction of complex chromophores with strong absorption in the near-infrared (NIR) spectrum but also imparts favorable solubility and conjugation capabilities.[1][] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications and safety protocols, designed for professionals in chemical synthesis and drug development.
Section 1: Core Chemical & Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The CAS Number for 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is 29636-94-0 .[1][3][4] A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 29636-94-0 | [1][4] |
| Molecular Formula | C₁₃H₁₈BrNO | [3][4] |
| Molecular Weight | 284.19 g/mol | [1][4] |
| IUPAC Name | 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol bromide | [4] |
| Synonyms | 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide | |
| Appearance | Purple to purplish-red solid | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3] |
| InChI Key | ULAPWPPOVDTKHL-UHFFFAOYSA-M | [1][4] |
The presence of the hydroxyethyl group is a critical feature, enhancing the compound's hydrophilicity and water solubility compared to analogs with simple alkyl substitutions.[1] This property is highly advantageous for biological applications where aqueous compatibility is paramount. Furthermore, the bromide counterion generally confers higher aqueous solubility than iodide salts, influencing crystal packing and dissolution kinetics.[1]
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is typically achieved through a direct quaternization reaction. This process involves the N-alkylation of 2,3,3-trimethylindolenine with 2-bromoethanol.
Caption: General workflow for the synthesis of the target indolium salt.
Detailed Experimental Protocol
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Objective: To synthesize 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide via N-alkylation.
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Materials:
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2,3,3-trimethylindolenine
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2-bromoethanol
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Acetonitrile (or ethanol, toluene)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Nitrogen or Argon gas supply
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Methodology:
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Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (e.g., Nitrogen) to prevent potential oxidation during the reaction.[1]
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Reagent Addition: In the round-bottom flask, dissolve 2,3,3-trimethylindolenine in the chosen solvent (e.g., acetonitrile). Add a stoichiometric equivalent or slight excess of 2-bromoethanol to the solution.
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Reaction Conditions: Heat the mixture to reflux (typically 80–110 °C, depending on the solvent) with continuous stirring.[1]
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Monitoring: Allow the reaction to proceed for 8 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar or moderately polar solvent.
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Purification: Collect the solid product by filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. If necessary, further purification can be achieved by recrystallization.
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Drying: Dry the purified solid product under vacuum to remove residual solvent.
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Causality Behind Experimental Choices
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Inert Atmosphere: The indolenine precursor can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere preserves the integrity of the reactant and prevents the formation of undesired byproducts.
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Solvent Selection: Acetonitrile, ethanol, or toluene are commonly used.[1] The choice of solvent influences reaction rate and product solubility. Acetonitrile is often preferred for its ability to dissolve the reactants while allowing the salt product to precipitate upon cooling, simplifying isolation.
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Reflux Conditions: The quaternization reaction requires sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the indolenine nitrogen on the electrophilic carbon of 2-bromoethanol. Refluxing provides sustained, controlled heating to drive the reaction to completion.
Section 3: Applications in Drug Development and Research
The primary value of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide lies in its role as a precursor to sophisticated functional molecules.
Caption: Role as a precursor in developing functional dyes for R&D.
Precursor for Cyanine Dyes
This indolium salt is a fundamental building block for synthesizing heptamethine cyanine dyes.[1] The indolium ring system forms the terminal heterocyclic nucleus of the dye, which is essential for its photophysical properties. The reactive methyl group at the 2-position of the indolium ring is readily condensed with various linkers to create the polymethine chain characteristic of cyanine dyes.
Fluorescent Probes and Bioimaging
Cyanine dyes derived from this precursor exhibit strong absorption and fluorescence in the NIR region (700-900 nm).[1] This "optical window" in biological tissues minimizes autofluorescence and allows for deep-tissue imaging. The hydroxyethyl group serves two key purposes:
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Enhanced Solubility: It improves the water solubility of the final dye, which is crucial for use in biological buffers and in vivo applications.[]
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Conjugation Handle: The hydroxyl (-OH) group is a reactive site for covalent attachment to biomolecules such as proteins, antibodies, or nucleic acids.[1][] This enables the creation of targeted fluorescent probes for specific cellular components or disease markers.
Photodynamic Therapy (PDT)
As precursors for photosensitizers, indolium-derived dyes are used in photodynamic therapy.[] When activated by light of a specific wavelength, these dyes can generate reactive oxygen species (ROS) that induce localized cell death, a mechanism leveraged for treating certain cancers and other diseases.[] The ability to tune the dye's structure allows for optimizing its light absorption properties for effective tissue penetration.[]
Analytical and Diagnostic Sensing
The fluorescence of cyanine dyes can be sensitive to the local microenvironment, such as pH, polarity, or the presence of specific ions. This property allows for the design of sensitive indicators for analytical chemistry and medical diagnostics.[]
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is classified as an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| (Data sourced from Sigma-Aldrich and ChemicalBook safety information)[3] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
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Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[5]
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Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
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First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
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In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, get medical advice.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Storage
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere to maintain its stability and prevent degradation.[3]
Conclusion
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (CAS No. 29636-94-0) is more than a simple chemical; it is a strategic enabler for innovation in materials science and biomedicine. Its well-defined synthesis, coupled with the functional advantages conferred by its hydroxyethyl group, solidifies its position as a critical precursor for advanced NIR dyes and probes. For researchers in drug development and diagnostics, a mastery of its properties and handling is essential for leveraging its full potential in creating next-generation tools for imaging, sensing, and therapy.
References
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PubChem. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide. Available from: [Link].
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PubChem. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-. Available from: [Link].
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3M. Safety Data Sheet. Available from: [Link].
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PubChem. 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide. Available from: [Link].
Sources
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- 4. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | C13H18BrNO | CID 2848506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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